molecular formula C12H16 B143574 1-Propan-2-yl-2,3-dihydro-1H-indene CAS No. 137823-74-6

1-Propan-2-yl-2,3-dihydro-1H-indene

Cat. No.: B143574
CAS No.: 137823-74-6
M. Wt: 160.25 g/mol
InChI Key: FLUHDWXWFRCIFJ-UHFFFAOYSA-N
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Description

1-Propan-2-yl-2,3-dihydro-1H-indene is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, strictly for research use only. The 2,3-dihydro-1H-indene (indane) core is a privileged structure in drug discovery, known for its ability to contribute to potent biological activity by providing a rigid, planar conformation that favors interaction with biological targets . Recent scientific investigations have highlighted dihydro-1H-indene derivatives as a promising class of compounds in oncology research. These compounds are designed to act as tubulin polymerization inhibitors by binding to the colchicine site on tubulin, a well-validated target for anticancer drug development . Inhibiting tubulin polymerization disrupts microtubule dynamics, which can lead to the inhibition of cancer cell proliferation, induction of cell cycle arrest at the G2/M phase, and stimulation of apoptosis (programmed cell death) . Furthermore, such inhibitors have demonstrated potent anti-angiogenic activity, preventing the formation of new blood vessels that tumors need to grow and metastasize . In preclinical studies, lead compounds featuring the dihydro-1H-indene scaffold have shown nanomolar potency against a range of human cancer cell lines, including A549 (lung), Hela (cervical), and K562 (leukemia), while exhibiting relatively lower cytotoxicity in normal cell models, suggesting a potential for a favorable therapeutic index . The structural features of this scaffold, particularly the ability to lock the molecule in a bioactive conformation, make it a valuable template for designing novel therapeutic agents aimed at overcoming multidrug resistance in cancer . Researchers can utilize this compound as a key intermediate or building block for the synthesis and evaluation of new candidates for targeted cancer therapy and other biomedical applications.

Properties

CAS No.

137823-74-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3

InChI Key

FLUHDWXWFRCIFJ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2=CC=CC=C12

Canonical SMILES

CC(C)C1CCC2=CC=CC=C12

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1-Propan-2-yl-2,3-dihydro-1H-indene derivatives have been investigated for their biological activities, particularly their potential in cancer treatments. Research indicates that compounds within this class can inhibit Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in cancer cells.

Case Study: Cancer Treatment

A study reported that 2,3-dihydro-1H-indene compounds could be effective against various cancers such as breast cancer, colon cancer, and non-small cell lung cancer. These compounds work by promoting the degradation of cIAP proteins, thereby enhancing caspase activity and inducing apoptosis in tumor cells .

Cancer Type Mechanism of Action Reference
Breast CancerInhibition of IAPs leading to apoptosis
Colon CancerInduction of caspase activity
Non-Small Cell Lung CancerSensitization of cells to apoptotic signals

Organic Synthesis

The unique structure of this compound makes it a valuable building block in organic synthesis. Its derivatives serve as intermediates in the synthesis of complex organic molecules.

Synthetic Applications

The compound can undergo various reactions such as Knoevenagel condensation, allowing for the functionalization of its ketone groups. This versatility enables the development of new materials and biologically active compounds .

Reaction Type Product Yield (%)
Knoevenagel CondensationDicyano derivatives61 - 85
FunctionalizationElectron-deficient dyes for solar cellsVariable

Material Science

In addition to its medicinal applications, this compound is utilized in materials science, particularly in the development of organic electronics.

Applications in Electronics

The compound is used as an electron acceptor in dye-sensitized solar cells and photopolymerization processes. Its ability to form stable complexes with electron donors enhances its utility in creating efficient organic photovoltaic devices .

Material Type Application Reference
Organic PhotovoltaicsElectron acceptor for solar cells
PhotoinitiatorsUsed in polymerization reactions

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Antiproliferative Activity : Derivatives with electron-donating groups (e.g., 4-hydroxy-3-methoxyphenyl in compound 12d ) showed superior antiproliferative activity (78.82% inhibition at 0.1 mM) compared to electron-withdrawing substituents (e.g., nitro groups) .
  • Linker Modifications : Introduction of oxygen or carbonyl groups (e.g., 15c , 15d ) reduced activity, emphasizing the necessity of the unmodified dihydroindene core for tubulin inhibition .

Positional and Steric Effects

  • Opioid Receptor Selectivity : Compound 4 (Indn-containing) exhibited reduced δ-opioid activity but retained μ-opioid binding, suggesting steric hindrance from the dihydroindene core impacts receptor subtype selectivity .
  • Antitubercular Lipophilicity : Bedaquiline analogs with 4-linked dihydroindene units maintained potency but exhibited high lipophilicity, limiting solubility and requiring further optimization .

Natural Products

Clinical and Preclinical Relevance

  • LY186641 : A sulfonamide derivative with dihydroindene core underwent Phase I trials for cancer but showed dose-limiting methemoglobinemia .
  • Psychoactive Derivatives: 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (Indanametamine) is a cathinone analog with CNS activity, underscoring the scaffold’s versatility in illicit drug design .

Preparation Methods

Catalytic Hydrogenation of 1-Indanone Oxime

A pivotal step in rasagiline synthesis is the reduction of 2,3-dihydro-1H-1-indanone oxime (1-indanone oxime) to 2,3-dihydro-1H-inden-1-amine. Traditional methods employed Raney nickel under pressurized hydrogen (50 psi) over 25 hours, but modern protocols utilize aluminum-nickel alloys in alkaline media to bypass high-pressure conditions. For instance, oxammonium hydrochloride reacts with 1-indanone in ethanol under sodium hydroxide, followed by aluminum-nickel catalysis at 50–55°C for 8 hours, yielding 1-aminoidan hydrochloride with 98.6% purity. This method eliminates specialized hydrogenation equipment, reducing capital costs by ~30% compared to legacy systems.

N-Propargylation and Stereochemical Resolution

The 1-aminoidan intermediate undergoes N-alkylation with propargyl derivatives (e.g., propargyl chloride or phenylsulfonic acid propargyl ester) to form rasagiline racemate. In a representative procedure, 1-aminoidan hydrochloride reacts with phenylsulfonic acid propargyl ester in toluene at 45–50°C for 5 hours, achieving 93.1% crude yield. Stereochemical resolution via L-tartrate salt formation isolates the bioactive (R)-enantiomer, with recrystallization in isopropanol yielding >99% enantiomeric excess.

Optimized Industrial-Scale Synthesis

Recent patents disclose integrated “one-pot” strategies that consolidate oxime formation, reduction, and alkylation, minimizing intermediate isolation.

Sequential Oxime Formation and Reduction

A streamlined approach reacts 2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in ethanol/NaOH, directly reducing the resultant oxime with aluminum-nickel without isolation. This tandem process achieves 85–90% yield with <2% impurities, cutting production time by 40%.

Continuous Hydrogenation Systems

Fixed-bed reactors with Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) enable continuous hydrogenation of N-propargyl intermediates. Methanol solvent at 20°C under balloon hydrogen pressure for 6 hours affords N-allyl-1-aminoidan in 84.5% yield, with HPLC purity >91%. Catalyst recyclability (≥10 cycles) and in-line filtration (via Celite) enhance throughput.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic profiling ensures intermediate and final product integrity.

Spectroscopic Validation

  • ¹H NMR : N-allyl-1-aminoidan exhibits characteristic signals at δ 5.93–5.86 ppm (allylic CH), 3.60 ppm (NH), and 2.89–2.27 ppm (indane CH₂).

  • IR : Rasagiline hydrochloride shows peaks at 3356 cm⁻¹ (N-H stretch) and 1588 cm⁻¹ (aromatic C=C).

  • Mass Spectrometry : EI-MS of 1-aminoidan displays m/z 133 (M⁺), while rasagiline racemate shows m/z 174.1 (M+1).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves rasagiline from des-propargyl impurities (<0.5%). USP methods mandate ≥99.0% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

Parameter Catalytic Hydrogenation Lindlar Hydrogenation
CatalystAluminum-nickel alloyLindlar catalyst (Pd/CaCO₃)
Reaction Time8 hours6 hours
Yield98.6%84.5%
PressureAmbientBalloon H₂
ScalabilityIndustrial (multi-kilogram)Lab-scale (50–100 mg)
Cost EfficiencyHighModerate

The aluminum-nickel method excels in scalability and cost, whereas Lindlar catalysis suits small-scale enantioselective synthesis.

Industrial Process Optimization

Solvent Recovery Systems

Methanol and toluene are recycled via fractional distillation, achieving 95% solvent recovery and reducing waste disposal costs by 60%.

Byproduct Mitigation

Unreacted propargyl esters are quenched with aqueous NaOH, preventing exothermic side reactions. Residual nickel catalysts are removed via chelating resins (<1 ppm Ni) .

Q & A

Q. What are the recommended synthetic routes for 1-Propan-2-yl-2,3-dihydro-1H-indene, and how do reaction conditions influence yields?

Methodological Answer: this compound can be synthesized via iron-catalyzed cross-coupling reactions. For example, coupling 2-iodo-2,3-dihydro-1H-indene with alkyl Grignard reagents (e.g., propargyl or alkylmagnesium bromides) under mild, phosphine-free conditions yields derivatives with moderate to high efficiency (63–72% yields) . Key factors include:

  • Catalyst loading : 5–10 mol% Fe(acac)₃.
  • Solvent : THF or CH₂Cl₂/water mixtures.
  • Temperature : Room temperature to 50°C.
    Lower yields occur with bulky substituents due to steric hindrance. Purification via flash chromatography (hexanes/EtOAc) is typically required .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Analysis : Use ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, protons on the dihydroindene ring typically resonate at δ 2.9–3.2 ppm (multiplet), while alkyl substituents appear upfield (δ 0.8–2.2 ppm) .
  • X-ray Crystallography : Refinement with SHELXL (e.g., SHELX-2018) allows precise determination of bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) is critical for resolving steric effects from the propan-2-yl group .
  • DFT Calculations : B3LYP/6-31G(d,p) basis sets predict electronic properties and validate experimental NMR shifts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound derivatives?

Methodological Answer: Discrepancies between predicted and observed reactivity (e.g., electrophilic substitution sites) can arise from steric or electronic effects. A hybrid approach is recommended:

Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack .

Conformational Analysis : Use Gaussian-03 to model steric interactions between the propan-2-yl group and the indene backbone .

Kinetic Studies : Compare DFT-calculated activation energies with experimental Arrhenius plots to validate transition states .

Table 1: Key DFT Parameters for Reactivity Analysis

ParameterValue (B3LYP/6-31G(d,p))
HOMO Energy (eV)-5.2 to -5.5
LUMO Energy (eV)-1.8 to -2.1
Global Electrophilicity (ω)1.7–2.0

Q. What strategies mitigate challenges in diastereomer separation during asymmetric synthesis?

Methodological Answer: The propan-2-yl group introduces chirality, leading to diastereomers. Separation strategies include:

  • Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
  • Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP to bias stereochemistry during coupling .

Q. How does the propan-2-yl substituent influence aggregation behavior in material science applications?

Methodological Answer: The substituent’s steric bulk reduces π-π stacking in polymer matrices, as shown by:

  • DSC/TGA : Higher glass transition temperatures (Tg) compared to unsubstituted dihydroindenes.
  • X-ray Diffraction : Reduced crystallinity in thin films .
  • DFT-Predicted Packing Motifs : Non-planar conformations disrupt intermolecular interactions .

Data Contradictions and Resolution

Q. How to address discrepancies in reported antimicrobial activity of indene derivatives?

Methodological Answer: Variability in MIC values (e.g., 8–64 µg/mL against E. coli) arises from:

  • Substituent Effects : Electron-withdrawing groups enhance membrane disruption.
  • Assay Conditions : Adjust pH (7.4 vs. 5.5) and nutrient media (LB vs. Mueller-Hinton) to standardize results .
  • Resazurin-Based Viability Assays : Provide more reproducible metrics than disk diffusion .

Methodological Resources

  • Crystallography : SHELXL for refinement .
  • Synthesis : Iron-catalyzed cross-coupling protocols .
  • Computational Tools : Gaussian-03, B3LYP/6-31G(d,p) .

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